Octopamine tartrate

β3-adrenoceptor agonist Lipolysis Adipocyte pharmacology

Octopamine tartrate (CAS 81098-58-0) is the (2R,3R)-tartrate salt of the endogenous trace amine octopamine, a structural analogue of norepinephrine that functions as a neurotransmitter in invertebrates and as a trace amine-associated receptor 1 (TAAR1) ligand in mammals. With a molecular formula of C12H17NO8 and a molecular weight of 303.26 g/mol, the compound exists as a white crystalline powder that is distinguished from the free base form by enhanced aqueous solubility and solid-state stability imparted by the tartrate counterion.

Molecular Formula C12H17NO8
Molecular Weight 303.26 g/mol
CAS No. 81098-58-0
Cat. No. B12732460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctopamine tartrate
CAS81098-58-0
Molecular FormulaC12H17NO8
Molecular Weight303.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C[NH3+])O)O.C(C(C(=O)[O-])O)(C(=O)O)O
InChIInChI=1S/C8H11NO2.C4H6O6/c9-5-8(11)6-1-3-7(10)4-2-6;5-1(3(7)8)2(6)4(9)10/h1-4,8,10-11H,5,9H2;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
InChIKeySEYAYFMQVRHSQR-LREBCSMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octopamine Tartrate (CAS 81098-58-0) – Chemical Identity and Baseline Pharmacological Profile for Research and Industrial Procurement


Octopamine tartrate (CAS 81098-58-0) is the (2R,3R)-tartrate salt of the endogenous trace amine octopamine, a structural analogue of norepinephrine that functions as a neurotransmitter in invertebrates and as a trace amine-associated receptor 1 (TAAR1) ligand in mammals [1]. With a molecular formula of C12H17NO8 and a molecular weight of 303.26 g/mol, the compound exists as a white crystalline powder that is distinguished from the free base form by enhanced aqueous solubility and solid-state stability imparted by the tartrate counterion [2]. Pharmacologically, octopamine acts as a functionally selective β3-adrenoceptor (β3-AR) agonist, with minimal activity at β1- and β2-ARs and negligible α2-adrenergic agonism, a profile that sets it apart from the broader adrenergic activity of its close structural relatives synephrine and tyramine [3].

Target
Selective β3-adrenoceptor agonist for metabolic signaling studies
Form
Tartrate salt with higher thermal stability and aqueous solubility vs. hydrochloride
Use context
Distinct from synephrine/tyramine; β3-AR selective activation without α2 or β1/β2 off-targets

Why Generic Substitution Fails for Octopamine-Containing Research and Formulation Workflows


Octopamine, synephrine, and tyramine are often grouped as trace amines with overlapping sympathomimetic properties, yet they exhibit fundamentally divergent receptor activation fingerprints that preclude interchangeable use in research and industrial applications. Octopamine activates β3-ARs selectively and is wholly devoid of α2-adrenergic agonism, whereas synephrine and tyramine show mixed α1- and β-adrenergic activity that does not replicate this selectivity [1]. At the salt-form level, the tartrate salt provides a distinct solubility and stability profile compared to the more commonly available hydrochloride salt. The hydrochloride form (CAS 770-05-8) has a decomposition point around 162–170 °C, while octopamine tartrate remains solid at temperatures exceeding 250 °C, a critical differentiator for processes requiring thermal stability, such as hot-melt extrusion or elevated-temperature biological assays . Furthermore, existing patent literature explicitly claims that organic acid salts of octopamine, including tartrate, confer “greatly increased bioavailability over the base form,” a property not demonstrated for the hydrochloride salt [2].

  • Receptor selectivity mismatch

    Synephrine and tyramine show mixed α1/β-adrenergic activity; they do not replicate octopamine's selective β3-AR agonism.

  • Salt-form property divergence

    Hydrochloride salt decomposes ~162 °C; tartrate remains solid >250 °C, critical for high-temperature processing.

  • Bioavailability profile not interchangeable

    Patent literature claims tartrate salt enhances oral bioavailability; hydrochloride does not exhibit comparable dissolution advantage.

Quantitative Differentiation Guide for Octopamine Tartrate Selection: Head-to-Head Data vs. Key Comparators


β3-Adrenoceptor Functional Selectivity: Octopamine vs. Noradrenaline and Synephrine in Mammalian Lipolysis Assays

In rat white fat cells, octopamine is the only biogenic amine that fully stimulates lipolysis to an extent comparable with the synthetic β3-AR agonist CL 316,243, whereas synephrine and phenylethanolamine are only partially active, and dopamine, tyramine, and β-phenylethylamine are completely inefficient [1]. In CHO cells expressing human β3-ARs, octopamine inhibited [125I]ICYP binding with only twofold less affinity than the native neurotransmitter noradrenaline, while its affinity for β1- and β2-ARs was undetectable at concentrations exceeding 100 μM [1].

β3-AR Functional Selectivity
Head-to-head
Full lipolytic stimulation in rat, hamster, dog adipocytes, comparable to synthetic β3-AR agonist CL 316,243. Synephrine partially active; tyramine inefficient.
Supports β3-AR pathway-selective study fit
Head-to-head comparison in mammalian fat cells
β3-adrenoceptor agonist Lipolysis Adipocyte pharmacology

β-Adrenoceptor Antagonist pA2 Values Confirm β3-Selective Signaling for Octopamine in Rat Adipocytes

Competitive antagonism of octopamine-induced lipolysis in rat white adipocytes yielded apparent pA2 values of 7.77 for bupranolol (non-selective β-AR antagonist), 6.48 for SR 59230A (β3-selective antagonist), 6.30 for ICI 118,551 (β2-selective antagonist), and only 4.71 for CGP 20712A (β1-selective antagonist). This rank order of antagonist potency matches the pattern observed for the prototypical β3-AR agonist CL 316,243, confirming that octopamine signals predominantly through β3-ARs [1].

pA2 Selectivity Fingerprint
Head-to-head
CGP 20712A (β1) pA2 = 4.71 vs bupranolol pA2 = 7.77 (1,870-fold lower potency). Rank order matches CL 316,243; noradrenaline shows higher β1/β2 pA2.
Quantitative β3-AR selectivity confirmation
Antagonist rank order in rat adipocytes
β3-adrenoceptor selectivity pA2 values Adrenergic pharmacology

Thermal Stability: Octopamine Tartrate vs. Octopamine Hydrochloride Decomposition Points

Octopamine hydrochloride (CAS 770-05-8) decomposes at 162–170 °C, with multiple supplier certificates of analysis reporting a melting point of 162 °C (with decomposition) for the racemate form . In contrast, the D(-)-form of octopamine tartrate remains solid above 250 °C, and the tartrate salt is documented as a stable white crystalline powder under standard laboratory conditions [1].

Thermal Stability Salt Comparison
Cross-study
Tartrate >250 °C (D-form); hydrochloride decomposes at 162–170 °C. Approx. 90–100 °C higher stability margin for tartrate salt.
Supports salt-form selection for elevated-temperature processes
Capillary melting point data; cross-study comparable
Thermal analysis Salt-form selection Preformulation

Aqueous Solubility Advantage of Octopamine Tartrate Over the Free Base and Hydrochloride Forms

The free base octopamine exhibits an aqueous solubility of approximately 1,000 g/L at 25 °C [1]. Octopamine hydrochloride is reported to have a water solubility of 36 mg/mL (approximately 190 mM) in standardized in vitro solubility assays [2]. Octopamine tartrate, by virtue of the hydrophilic tartrate counterion introducing additional hydroxyl and carboxylate groups, is described as “highly soluble in water” and exists as a readily dissolving crystalline powder . Patent literature explicitly states that octopamine salts including tartrate possess “greatly increased bioavailability over the base form” when administered orally, a property linked to the enhanced dissolution rate of the salt [3].

Aqueous Solubility Profile
Class-level
Tartrate described as highly soluble; hydrochloride 36 mg/mL; free base ~1,000 g/L. Patent claims enhanced oral bioavailability for organic acid salts.
Supports salt-form screening for aqueous formulation
Exact saturation solubility for tartrate not publicly reported; class-level inference
Aqueous solubility Salt screening Bioavailability enhancement

Vascular Reactivity Differentiation: Octopamine, Synephrine, and Tyramine on Isolated Porcine Arteries

In porcine isolated mesenteric arteries, octopamine, synephrine, and tyramine all induced contraction with similar potencies. However, in coronary arteries, the contractile responses displayed divergent mechanistic profiles: mesenteric responses to all three amines were abolished by the α1-adrenoceptor antagonist prazosin (1 µM), whereas residual contractile responses remained in the coronary artery that were only inhibited by a high concentration (100 µM) of the TAAR-1 antagonist EPPTB, suggesting that octopamine engages vascular TAARs beyond TAAR-1, a mechanism not shared to the same degree by synephrine and tyramine [1].

Vascular TAAR Response
Head-to-head
Octopamine retains coronary contraction after α1-blockade (prazosin 1 µM); inhibited by TAAR-1 antagonist EPPTB 100 µM. Synephrine and tyramine do not exhibit comparable residual activity.
Supports TAAR-mediated vascular signaling studies
Porcine isolated coronary artery model
Vascular pharmacology α1-adrenoceptor Indirect sympathomimetic

Recommended Research and Industrial Application Scenarios for Octopamine Tartrate Based on Quantitative Differentiation Evidence


Selective β3-Adrenoceptor Activation in Mammalian Adipocyte and Metabolic Studies

Investigators requiring selective β3-AR agonism without confounding β1/β2 or α-adrenergic activity should select octopamine tartrate as the agonist of choice. The compound fully stimulates lipolysis in rat, hamster, and dog white adipocytes with a β3-AR antagonist sensitivity profile (pA2 for CGP 20712A = 4.71) that matches the synthetic β3-agonist CL 316,243, ensuring that observed metabolic effects are attributable to β3-AR signaling [1]. Synephrine and tyramine are unsuitable alternatives due to their partial or absent lipolytic activity and broader adrenergic receptor engagement.

High-Temperature Formulation Development Requiring Thermally Stable Salt Forms

Pharmaceutical scientists developing solid dosage forms via hot-melt extrusion or elevated-temperature processing should procure octopamine tartrate rather than the hydrochloride salt. The tartrate form remains solid above 250 °C, providing a thermal processing window approximately 90–100 °C wider than that of octopamine hydrochloride (decomposition at 162 °C) . This stability margin reduces the risk of thermal degradation and related impurity formation during manufacturing.

Aqueous Formulation Design for Enhanced Oral Bioavailability of Octopamine

Formulators targeting improved oral bioavailability of octopamine should select the tartrate salt based on its documented solubility advantage and patent-supported bioavailability enhancement claims. The tartrate salt's high aqueous solubility, conferred by the additional hydroxyl and carboxyl moieties of the counterion, facilitates rapid dissolution and may improve gastrointestinal absorption compared to the hydrochloride form, which is limited to 36 mg/mL water solubility [2]. This is particularly relevant for preclinical pharmacokinetic studies and dietary supplement product development.

TAAR-Mediated Vascular Signaling Research in Isolated Coronary Artery Models

Researchers investigating trace amine-associated receptor (TAAR) signaling in coronary vasculature should use octopamine tartrate rather than synephrine or tyramine. In porcine coronary artery preparations, octopamine retains α1-adrenoceptor-independent contractile activity that is sensitive to high-concentration EPPTB (100 µM), a TAAR-1 antagonist, indicating engagement of TAAR subtypes beyond TAAR-1 [3]. Synephrine and tyramine do not exhibit this distinct pharmacological fingerprint, making octopamine the only viable tool compound for dissecting TAAR contributions to coronary vascular tone.

Application
Selection Property
Validation Focus
β3-Adrenoceptor metabolic studies
β3-AR functional selectivity
Lipolytic response & antagonist pA2 fingerprint
High-temperature solid formulation
Thermal stability >250 °C
Decomposition point analysis
Aqueous formulation for preclinical PK
High aqueous solubility
Dissolution and exposure-model review
Coronary vascular TAAR studies
α1-Independent contractile activity
TAAR antagonist sensitivity profiling
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